2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrido[1,2-a]pyrimidin-4-one core structure with a piperazine moiety attached via a methylene bridge. The unique structural attributes of this compound make it a valuable candidate for various biological and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves a nucleophilic substitution reaction. One common method involves the reaction of 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis, where nucleophiles replace leaving groups on the pyrido[1,2-a]pyrimidin-4-one core.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sulfonyl chlorides and bases like triethylamine are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sulfonyl chlorides typically yields sulfonamide derivatives.
Scientific Research Applications
2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its antiproliferative activity against various human cancer cell lines. Compounds derived from this structure have shown potential as anticancer agents.
Biological Studies: The compound’s ability to interact with biological targets makes it useful in studying cellular pathways and mechanisms.
Pharmaceutical Development: Its unique structure allows for the development of new drugs with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antiproliferative activity may be due to the inhibition of key enzymes involved in cell division . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one: This compound is structurally similar and has been studied for its antiproliferative activity.
4-(4-methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide: Known for its use as an antineoplastic agent.
Uniqueness
2-(piperazin-1-ylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its specific structural configuration, which imparts unique biological properties. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development.
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c18-13-9-11(10-16-7-4-14-5-8-16)15-12-3-1-2-6-17(12)13/h1-3,6,9,14H,4-5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXHRIPUYWEVNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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